![molecular formula C11H19NO3 B1485508 trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol CAS No. 2166300-83-8](/img/structure/B1485508.png)
trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol
Overview
Description
Trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol (TDCB) is an organic compound with a unique cyclic structure. It is an important intermediate in organic synthesis, and has been used in various scientific research applications. TDCB is synthesized via a cyclization reaction of 1,4-dioxane and an achiral azaspiro compound, and exhibits interesting properties that make it a useful compound for laboratory experiments.
Scientific Research Applications
Cyclobutane-Containing Alkaloids: Origins and Biological Activities
Research on cyclobutane-containing alkaloids has highlighted their antimicrobial, antibacterial, antitumor, and other activities. Originating from both terrestrial and marine species, these compounds serve as important leads for drug discovery, given their diverse biological functions and potential for new applications as suggested by predictive analyses (Sergeiko et al., 2008).
Oxidative Processes in Chemical Synthesis
The selective oxidation of cyclohexene, a process related to the synthesis of compounds like trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol, is key in producing various chemical intermediates used in the industry. Advances in selective catalytic oxidation techniques have improved the efficiency and selectivity of these reactions, making them valuable for both academic and industrial applications (Cao et al., 2018).
Cyclobutane Natural Products: Structural Diversity and Synthesis
Cyclobutane natural products, derived from [2+2]-cycloaddition reactions, exhibit a wide range of bioactivities and structural diversity. Their unique cyclobutane cores, interesting biosynthesis, and challenges in synthetic replication draw significant scientific interest. Research on these compounds contributes to a better understanding of their potential in drug discovery and natural product synthesis (Yang et al., 2022).
Antioxidant Activity Determination Methods
The study of antioxidants, including compounds like this compound, employs various analytical methods to assess their activity. Techniques like ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, along with electron transfer-based tests like CUPRAC and FRAP, provide insights into the antioxidant potential of substances. These methods have been applied across fields from food engineering to pharmacology, highlighting the importance of antioxidants in health and industry (Munteanu & Apetrei, 2021).
Laccases in Industrial and Biotechnological Applications
Laccases, enzymes capable of oxidizing phenolic and non-phenolic compounds, are utilized in detoxifying industrial effluents, as bioremediation agents, and even in the synthesis of anti-cancer drugs. Their ability to degrade environmental pollutants and synthesize valuable products makes them crucial in various applications, from waste management to healthcare (Couto & Herrera, 2006).
Mechanism of Action
Target of Action
The primary targets of Trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol are TYK2 and JAK1 . These are key proteins involved in the signaling pathways of the immune system. Their role is to transmit information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA inside the cell, which causes DNA transcription and activity in the cell .
Mode of Action
this compound interacts with its targets, TYK2 and JAK1, by inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to changes in the transcriptional activity inside the cell .
Biochemical Pathways
The inhibition of TYK2 and JAK1 affects the JAK-STAT signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation . Disruption of this pathway can lead to various downstream effects, including changes in immune response and cell behavior .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the context of its use. Given its role as a TYK2 and JAK1 inhibitor, it could potentially be used to modulate immune responses or influence cell behavior . The specific effects would depend on a variety of factors, including the specific cell type and the presence of other signaling molecules .
properties
IUPAC Name |
(1R,2R)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-10-2-1-9(10)12-5-3-11(4-6-12)14-7-8-15-11/h9-10,13H,1-8H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDVAFMZMNMPQK-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC3(CC2)OCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCC3(CC2)OCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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